4-(2-Hydroxyethyl)benzonitrile (CAS 69395-13-7) is a highly versatile, bifunctional organic intermediate featuring a para-substituted benzonitrile core and a primary aliphatic alcohol extended by a two-carbon spacer. Unlike phenolic or benzylic analogs, this compound provides standard aliphatic reactivity at the hydroxyl group while maintaining the electron-withdrawing properties and synthetic potential of the nitrile group. It is primarily procured as a foundational building block for synthesizing 4-(2-bromoethyl)benzonitrile, complex active pharmaceutical ingredients (APIs) such as non-peptide RGD surrogates, and specialized agrochemicals . Its dual functionality allows for orthogonal derivatization: the hydroxyl group readily undergoes halogenation, esterification, or Mitsunobu coupling, while the nitrile group can be selectively reduced to amines or hydrolyzed to amides and carboxylic acids.
Substituting 4-(2-Hydroxyethyl)benzonitrile with close structural analogs like 4-(hydroxymethyl)benzonitrile (a one-carbon spacer) or 4-cyanophenol (no spacer) fundamentally alters both the chemical reactivity and the physical geometry of downstream products. The one-carbon benzylic analog is highly prone to over-oxidation and forms highly reactive, often unstable benzylic halides that complicate large-scale manufacturing . Conversely, attempting to build the target structure from 2-(4-bromophenyl)ethanol requires a late-stage cyanation step, which introduces toxic cyanide reagents, expensive transition-metal catalysts, and significant yield penalties . Therefore, procuring the exact two-carbon, pre-cyanated homolog is essential for maintaining process safety, maximizing yield, and ensuring the correct spatial dimensions in pharmacophore development.
When synthesizing cyano-phenethyl derivatives, starting with 4-(2-Hydroxyethyl)benzonitrile completely bypasses the need for late-stage cyanation. If a buyer were to substitute this with 2-(4-bromophenyl)ethanol, the process would require a palladium- or copper-catalyzed cyanation (e.g., using Zn(CN)2 or CuCN). These reactions typically require temperatures exceeding 100°C, highly toxic reagents, and often plateau at 60-80% yields due to catalyst poisoning or side reactions . In contrast, direct functionalization of 4-(2-Hydroxyethyl)benzonitrile (e.g., bromination via PBr3 to form 4-(2-bromoethyl)benzonitrile) proceeds smoothly under mild conditions with yields frequently exceeding 85%.
| Evidence Dimension | Requirement for toxic heavy-metal cyanation steps |
| Target Compound Data | 0 steps (nitrile pre-installed); >85% yield in downstream OH functionalization |
| Comparator Or Baseline | 2-(4-bromophenyl)ethanol requires 1 high-temp cyanation step (typically 60-80% yield) |
| Quantified Difference | Eliminates 1 highly toxic step and improves overall pathway yield by 10-25% |
| Conditions | Standard industrial scale-up conditions for cyano-aryl-ethyl synthesis |
Procuring the pre-cyanated building block avoids the regulatory, safety, and financial burdens of handling cyanide salts and transition-metal catalysts at scale.
The two-carbon spacer in 4-(2-Hydroxyethyl)benzonitrile provides standard primary aliphatic alcohol reactivity, which is a critical differentiator from the one-carbon homolog, 4-(hydroxymethyl)benzonitrile. Benzylic alcohols are highly susceptible to unwanted oxidation (forming aldehydes or carboxylic acids) and their corresponding halides are potent lachrymators that readily undergo SN1 solvolysis or polymerization . The aliphatic hydroxyl in 4-(2-Hydroxyethyl)benzonitrile resists these spontaneous degradation pathways, offering a significantly wider process window. It can be subjected to harsher acidic or basic conditions during multi-step synthesis without the risk of benzylic cleavage .
| Evidence Dimension | Susceptibility to spontaneous SN1 solvolysis and over-oxidation |
| Target Compound Data | Low (standard primary aliphatic stability) |
| Comparator Or Baseline | 4-(hydroxymethyl)benzonitrile: High (benzylic reactivity) |
| Quantified Difference | Significant reduction in side-product formation during harsh synthetic steps |
| Conditions | Multi-step synthesis involving strong acids, bases, or mild oxidants |
For industrial scale-up, the enhanced stability of the aliphatic spacer reduces batch-to-batch variability and prevents the formation of hazardous lachrymatory intermediates.
In the development of non-peptide RGD surrogates (such as GPIIb-IIIa antagonists), the exact length of the spacer linking the aromatic core to the functional group is critical for receptor engagement. 4-(2-Hydroxyethyl)benzonitrile provides an ethyl spacer that adds approximately 1.5 Å of distance and crucial rotational degrees of freedom compared to a methyl spacer [1]. This specific geometry allows the resulting molecules to effectively mimic the Gly-Asp beta-turn required for high-affinity binding. Substituting this compound with 4-(hydroxymethyl)benzonitrile results in a truncated linker that fails to bridge the receptor's binding pockets, leading to a dramatic loss of antagonistic activity in fibrinogen binding assays [1].
| Evidence Dimension | Spacer length and receptor binding viability |
| Target Compound Data | 2-carbon spacer (~1.5 Å longer); enables sub-micromolar IC50 in RGD mimics |
| Comparator Or Baseline | 1-carbon spacer (4-(hydroxymethyl)benzonitrile); fails to bridge binding pockets |
| Quantified Difference | Critical geometric extension required for target engagement |
| Conditions | Structure-activity relationship (SAR) studies in GPIIb-IIIa antagonist development |
In drug discovery procurement, selecting the exact homolog is non-negotiable for achieving the precise spatial dimensions required for biological activity.
As the direct precursor, it is used to manufacture this highly versatile alkylating agent via simple reaction with PBr3, avoiding the instability associated with benzylic bromides .
Utilized in Mitsunobu coupling reactions to construct the core frameworks of platelet GPIIb-IIIa antagonists, where its specific two-carbon spacer is essential for mimicking the Gly-Asp beta-turn [1].
Employed as a bifunctional building block where the aliphatic alcohol can be protected or activated independently of the robust nitrile group, allowing for complex, multi-step pharmaceutical manufacturing without premature degradation .
Acute Toxic;Irritant